2-[(E)-2-bromovinyl]-1,3-dichlorobenzene
Description
Properties
Molecular Formula |
C8H5BrCl2 |
|---|---|
Molecular Weight |
251.93 g/mol |
IUPAC Name |
2-[(E)-2-bromoethenyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H5BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
InChI Key |
WEIUNGVFKIXYTI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/Br)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethenyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by a vinylation reaction. One common method is the electrophilic aromatic substitution reaction where 1,3-dichlorobenzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dichlorobenzene. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the bromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves stringent control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethenyl)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-(2-Bromoethenyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Bromoethenyl)-1,3-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity and Properties
2-Bromo-1,3-dichlorobenzene (C₆H₃BrCl₂) is a halogenated aromatic compound with two chlorine atoms at positions 1 and 3 and a bromine atom at position 2 on the benzene ring . Key properties include:
- Molecular weight : 225.89–225.91 g/mol .
- Physical state : Colorless to pale yellow solid or liquid, depending on purity and temperature .
- Melting point : 59–67°C .
- Boiling point : 241–243°C .
Structural and Functional Analogues
Key analogues include 1,3-dichlorobenzene , 3-bromochlorobenzene , and 2-bromo-1,4-dichlorobenzene . A comparative analysis is provided below:
Table 1: Physical and Chemical Properties
Key Differences:
Reactivity :
- 2-Bromo-1,3-dichlorobenzene exhibits superior regioselectivity in palladium-catalyzed direct arylation reactions compared to analogues like 2-bromonitrobenzene or 2-bromoaniline , which yield undesired regioisomers . For example, in reactions with 3-substituted thiophenes, it achieves 89–92% selectivity for the C5-arylated product, while 2-chlorobromobenzene shows only 15% selectivity .
- Steric hindrance from the 1,3-dichloro substituents enhances its ability to direct coupling to less favorable positions (e.g., C5 of thiophenes) .
- Environmental Impact: 1,3-Dichlorobenzene is a known environmental pollutant with higher water solubility (123 mg/L at 25°C) compared to brominated analogues, increasing its mobility in aquatic systems . 2-Bromo-1,3-dichlorobenzene’s lower water solubility reduces bioaccumulation risks but necessitates careful disposal due to halogen persistence .
Synthetic Utility :
Reaction Performance in Palladium-Catalyzed Arylation
Table 2: Regioselectivity of Aryl Bromides in Thiophene Arylation
| Aryl Bromide | Reaction Partner | Desired Product Selectivity | Yield (%) |
|---|---|---|---|
| 2-Bromo-1,3-dichlorobenzene | 3-Chlorothiophene | 89% | 44 |
| 2-Bromonitrobenzene | 2-Methylthiophene | 34% | 45 |
| 2-Chlorobromobenzene | 3-Acetylthiophene | 15% | <10 |
| 2-Bromoaniline | 3-Formylthiophene | 0% (unreactive) | 0 |
Key Insight : The steric and electronic effects of the 1,3-dichloro substituents in 2-bromo-1,3-dichlorobenzene suppress competing reaction pathways, enabling high selectivity for less accessible positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
